molecular formula C12H12N2O2S2 B2817149 N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide CAS No. 1376446-41-1

N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide

Cat. No.: B2817149
CAS No.: 1376446-41-1
M. Wt: 280.36
InChI Key: CELSKRIZIJFIGN-UHFFFAOYSA-N
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Description

N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide is a sulfonamide derivative featuring a thiazole ring and an ethene backbone. Its structure combines a sulfonamide group bridging a methyl-substituted phenyl ring and a 1,3-thiazol-2-yl moiety.

Properties

IUPAC Name

N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-14(12-13-8-9-17-12)18(15,16)10-7-11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELSKRIZIJFIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CS1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of sulfonamide compounds, characterized by the presence of a thiazole ring which is known for its diverse biological activities. The molecular formula is C11H12N2O2SC_{11}H_{12}N_2O_2S, and it features a sulfonamide group that contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth and proliferation. This mechanism suggests potential antibacterial properties.
  • Anticancer Activity : Research indicates that thiazole derivatives can inhibit tumor growth by interfering with cellular processes such as angiogenesis and cell cycle progression .
  • Antimicrobial Properties : Compounds containing thiazole rings have shown activity against various bacterial strains and fungi, suggesting that this compound may exhibit similar effects .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds and derivatives:

Antimicrobial Activity

A study assessing a series of thiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were measured, revealing that certain derivatives exhibited potent activity comparable to standard antibiotics .

CompoundTarget OrganismMIC (µg/mL)Comparison Standard
12Staphylococcus aureus0.49Ampicillin
17aSalmonella typhimurium0.49Gentamicin
14Aspergillus niger23.3Amphotericin B

Anticancer Activity

In vitro studies have shown that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. For instance, one study reported that specific derivatives inhibited cell cycle progression at the G2/M phase and induced apoptosis in MDA-MB-231 breast cancer cells .

CompoundCell LineIC50 (µM)Effect on Cell Cycle
PIB-SOMDA-MB-2315G2/M phase arrest
CA-4MDA-MB-2310.5Apoptosis induction

Case Studies

Case Study 1: Antimicrobial Efficacy
A derivative containing the thiazole moiety was tested against clinical isolates of Escherichia coli and Staphylococcus aureus. Results indicated a strong inhibition zone compared to control antibiotics, suggesting that modifications to the thiazole structure can enhance antimicrobial efficacy.

Case Study 2: Cancer Cell Line Studies
In a comparative study involving various thiazole derivatives, this compound was found to significantly reduce cell viability in colorectal cancer cell lines through mechanisms involving apoptosis and necrosis.

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide-Thiazole Class

Key Structural Features and Modifications:

Compound Name Core Structure Substituents/R-Groups Biological Activity
N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide Ethene-sulfonamide + thiazole Methyl, phenyl Anticancer (inferred)
N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides Furamide + thiazole Benzyl, dimethyl Anticancer, antiviral, antibacterial
N-substituted 1,3-thiazin-2-ones with sulfonamide Thiazinone + sulfonamide Aliphatic/aromatic amines Under evaluation
(E)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide Ethene-sulfonamide + aryl ethers Fluorophenyl, methoxy Not specified (structural analog)

Analysis:

  • Thiazole vs.
  • Sulfonamide Linkage: All compounds share a sulfonamide group, known for enhancing bioavailability and target binding. However, substituents on the sulfonamide nitrogen (e.g., methyl and phenyl in the main compound vs. aliphatic/aromatic amines in thiazinones) influence steric hindrance and pharmacokinetics .
  • Ethene Backbone : The ethene group in the main compound and derivatives may confer rigidity, affecting conformational stability compared to the flexible furamide analogs in .

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